((E)-3-Chloro-1-methylpropenyl)trimethylsilane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

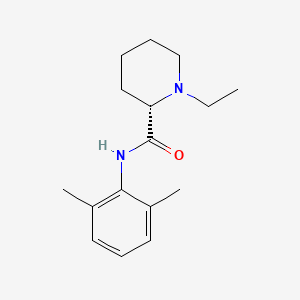

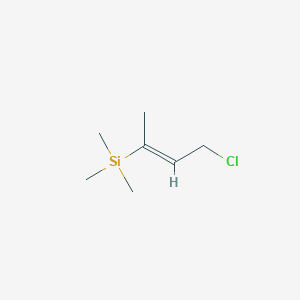

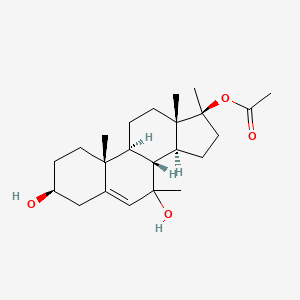

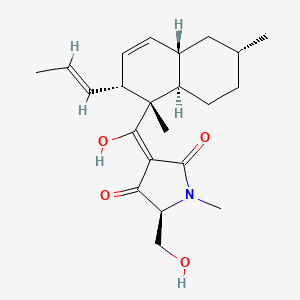

“((E)-3-Chloro-1-methylpropenyl)trimethylsilane” is a chemical compound with the molecular formula C7H15ClSi . It has a molecular weight of 162.7325 . The IUPAC name for this compound is [(E)-4-chlorobut-2-en-2-yl]-trimethylsilane .

Molecular Structure Analysis

The molecular structure of “((E)-3-Chloro-1-methylpropenyl)trimethylsilane” consists of a carbon chain with a chlorine atom and a trimethylsilyl group attached . The InChI key for this compound is TZHQAEXJJJZEAU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a boiling point of 167.7ºC at 760 mmHg and a density of 0.881g/cm3 .科学的研究の応用

Applications in Microelectronics : Trimethylsilane is used in plasma-enhanced chemical vapor deposition (PECVD) processes to deposit dielectric thin films, including low-permittivity (low-k) dielectric versions of amorphous hydrogenated silicon carbide and its oxides. These materials are crucial in advanced device multilevel metal interconnection schemes for improved circuit performance (Loboda, 1999).

Friedel-Crafts Reaction and Chemical Transformations : Research shows that [arylthio(chloro)methyl]trimethylsilanes can react with arenes and alk-1-enes in the presence of Lewis acids to produce high yields of [aryl(arylthio)methyl]trimethylsilanes and (1-arylthioalk-3-enyl)trimethylsilanes. These reactions and their products are significant in organic synthesis (Ishibashi et al., 1987).

Hydrosilation Reactions : The addition of trimethylsilane to certain compounds, like 1,5- and 1,3-cyclooctadiene, in the presence of platinum catalysts, results in the formation of specific silyl-substituted products. These reactions are useful in the field of organometallic chemistry and material science (Yamamoto & Kumada, 1968).

Silane Cleavage by Strong Acids : The cleavage of methyl groups from compounds like tetramethysilane and (chloromethyl)trimethylsilane in strong acid systems has been studied. This research is relevant in understanding the chemical behavior and stability of silane compounds under various conditions (O'Brien & Harbord, 1976).

Copper-Mediated Coupling Reactions : The reaction of 1-trimethylsilylalkyne with copper(I) chloride in polar solvents, under specific conditions, results in homo-coupling to yield symmetrical 1,3-butadiynes. Such reactions are important in synthetic organic chemistry, particularly in the synthesis of complex organic molecules (Nishihara et al., 2000).

特性

IUPAC Name |

[(E)-4-chlorobut-2-en-2-yl]-trimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClSi/c1-7(5-6-8)9(2,3)4/h5H,6H2,1-4H3/b7-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIOTKSIJIWLPM-FNORWQNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCl)[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CCl)/[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((E)-3-Chloro-1-methylpropenyl)trimethylsilane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

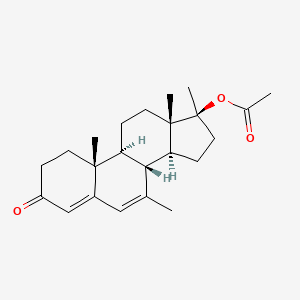

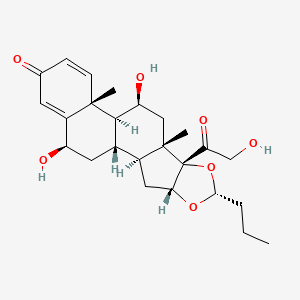

![[(1R,2S,4S,10R,12S,14R,15R)-7-acetyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate](/img/structure/B570557.png)

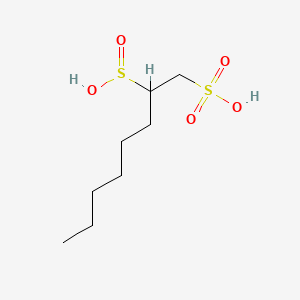

![(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B570569.png)